N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines elements that may interact with biological systems, making it a candidate for further research in pharmacology. The compound is characterized by its specific molecular formula and structure, which contribute to its classification and potential biological activity.
The compound can be classified under sulfonamide derivatives, which are known for their diverse biological activities. The specific structure of this compound suggests it may act as a modulator of various biological pathways. Its synthesis and characterization have been documented in multiple scientific studies, indicating its relevance in pharmaceutical research .
The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as:
These methods generally require careful control of reaction conditions to optimize yield and purity .
The molecular formula for N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is , with a molecular weight of approximately 464.6 g/mol.
The structural representation can be derived from its SMILES notation, which is COc1ccc(S(=O)(=O)N2CCCc3cc(NS(=O)(=O)C4CCCCC4)ccc32)cc1
.
The compound is expected to participate in several chemical reactions typical for sulfonamides and amides:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems .
The physical properties of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH levels .
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide has potential applications in:
Due to its structural complexity and potential biological activity, it represents an interesting subject for further research within medicinal chemistry .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: